2-Phenylthiazol-4-one
Overview
Description
2-Phenylthiazol-4-one is an organic compound . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature . The process involves combining the structural characteristics of two tyrosinase inhibitors . The double-bond geometry of trisubstituted alkenes was determined based on the 3JC,H coupling constant of 1H-coupled 13C NMR spectra .Scientific Research Applications
Synthesis Template
4-Bis(methylthio)methylene-2-phenyloxazol-5-one, related to 2-Phenylthiazol-4-one, is a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone and subsequent 5-endo cyclization, demonstrating its utility in organic chemistry and compound synthesis (Misra & Ila, 2010).
Biological Activity and Microwave Irradiation Synthesis
2-Amino-4-phenylthiazole, a derivative of this compound, shows a broad spectrum of biological activities including antipyretic, antioxidative, and analgesic properties. A study focused on synthesizing 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions, indicating advancements in synthetic methods for these biologically active compounds (Khrustalev, 2009).
Spectroscopic Study
A comprehensive spectroscopic study of 4-arylthiazol-2(3H)-ones, including this compound derivatives, was conducted. This included IR, MS, 1H, 13C, and 15N NMR studies, correlating spectral properties with electronic structures and molecular properties. Such studies are crucial for understanding the chemical behavior of these compounds in various applications (Pihlaja et al., 2002).
Corrosion Inhibition
4-Phenylthiazole derivatives, closely related to this compound, have been tested as corrosion inhibitors for stainless steel in acidic environments. Their efficiency as inhibitors and adsorption properties on metal surfaces highlight their potential in industrial applications (Fouda & Ellithy, 2009).
Cross-Coupling Reactions
2-Phenylthiazoles, including this compound, have been studied in cross-coupling reactions under Stille conditions. This study provides insights into the reactivity and potential applications of these compounds in complex chemical syntheses (Hämmerle et al., 2008).
Reactivity in Ruthenium Catalyzed Arylations
The reactivity of 4-phenylthiazoles, a group including this compound, was investigated in Ru-catalyzed direct arylation. Understanding the reactivity and electronic properties of these compounds is crucial for their application in catalysis and material science (Daher et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-4(5H)-Thiazolone are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, and AGEs are proteins or lipids that become glycated after exposure to sugars, playing a crucial role in the pathogenesis of many diseases, including Alzheimer’s disease .
Mode of Action
2-Phenyl-4(5H)-Thiazolone interacts with its targets by inhibiting their activity. It exhibits a significant ability to inhibit AChE and AGEs formation . Molecular docking studies have explored the detailed interaction pattern with active, peripheral, and mid-gorge sites of AChE .
Biochemical Pathways
The compound affects the cholinergic and glycation pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission . By inhibiting the formation of AGEs, it can potentially prevent or slow down the progression of diseases related to AGEs, such as Alzheimer’s .
Result of Action
The inhibition of AChE and AGEs formation by 2-Phenyl-4(5H)-Thiazolone leads to increased acetylcholine levels in the brain and reduced AGEs-related damage, respectively . These effects can potentially improve cognitive function and slow down the progression of diseases like Alzheimer’s .
properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIZASYILFMIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002855 | |
Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827-46-3 | |
Record name | 2-Phenyl-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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